Product packaging for 2-Benzyl-5-ethoxyisoxazolidine(Cat. No.:)

2-Benzyl-5-ethoxyisoxazolidine

Cat. No.: B12862819
M. Wt: 207.27 g/mol
InChI Key: YRDDLFHCJMZFLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Benzyl-5-ethoxyisoxazolidine (CAS 174497-86-0) is a chemical compound with the molecular formula C12H17NO2 and a molecular weight of 207.27 g/mol . It is a member of the isoxazolidine family, a class of five-membered heterocyclic compounds containing both nitrogen and oxygen, which are of significant interest in various fields of research . Heterocyclic compounds like isoxazolidines are pivotal in medicinal chemistry and are key elements in the synthesis of a great many natural products of biological interest . Some isoxazolidine derivatives, which are analogs of natural nucleosides, have shown great interest for their anticancer and antiviral properties . Furthermore, research has identified the isoxazolidine ring functionality as a promising new class of corrosion inhibitors for mild steel in acidic media . The versatile synthetic strategy for creating isoxazolidines often involves the 1,3-dipolar cycloaddition of nitrones with dipolarophiles . This compound is intended for research and development purposes exclusively. For Research Use Only. Not for human or veterinary or diagnostic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H17NO2 B12862819 2-Benzyl-5-ethoxyisoxazolidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

2-benzyl-5-ethoxy-1,2-oxazolidine

InChI

InChI=1S/C12H17NO2/c1-2-14-12-8-9-13(15-12)10-11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3

InChI Key

YRDDLFHCJMZFLD-UHFFFAOYSA-N

Canonical SMILES

CCOC1CCN(O1)CC2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies for 2 Benzyl 5 Ethoxyisoxazolidine and Analogous Isoxazolidines

[3+2] Cycloaddition Reactions of Nitrones with Olefinic Dipolarophiles

The reaction of a nitrone with an alkene to form an isoxazolidine (B1194047) is a classic example of a 1,3-dipolar cycloaddition. wikipedia.orgrsc.org In this transformation, the nitrone serves as the 1,3-dipole, a three-atom component, while the alkene acts as the dipolarophile. wikipedia.org The synthesis of 2-Benzyl-5-ethoxyisoxazolidine specifically involves the cycloaddition of N-benzylidenemethylamine N-oxide (a nitrone) with ethyl vinyl ether (an olefinic dipolarophile).

The [3+2] cycloaddition of nitrones and alkenes is a concerted, pericyclic reaction that proceeds through a single transition state. wikipedia.org The regiochemical outcome of this reaction is primarily governed by Frontier Molecular Orbital (FMO) theory, which considers the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reactants. wikipedia.orgrsc.org

The regioselectivity depends on whether the dominant interaction is between the HOMO of the nitrone and the LUMO of the alkene (HOMOnitrone-LUMOalkene), typical for electron-deficient alkenes, or the LUMO of the nitrone and the HOMO of the alkene (LUMOnitrone-HOMOalkene), which is characteristic for electron-rich alkenes. wikipedia.org In the synthesis of this compound, the dipolarophile is ethyl vinyl ether, an electron-rich alkene. This scenario represents an "inverse electron-demand" cycloaddition, where the primary interaction is between the LUMO of the nitrone and the HOMO of the alkene. rsc.orgacs.org This specific orbital interaction dictates the formation of a 5-substituted isoxazolidine. wikipedia.org

FMO Interaction TypeAlkene TypeDominant InteractionPredicted Regioisomer
Normal Electron-DemandElectron-PoorHOMOnitrone-LUMOalkene4-Substituted
Inverse Electron-DemandElectron-RichLUMOnitrone-HOMOalkene5-Substituted

As dictated by FMO theory, the reaction between a nitrone and an electron-rich alkene like ethyl vinyl ether exhibits high regioselectivity, yielding the 5-ethoxyisoxazolidine derivative. wikipedia.org This is because the largest orbital coefficient in the nitrone's LUMO is on the carbon atom, and the largest coefficient in the alkene's HOMO is on the β-carbon (the carbon not attached to the ethoxy group), leading to the formation of the C-C bond at these positions.

Stereoselectivity is another crucial aspect of this reaction. The cycloaddition is stereospecific with respect to the alkene; the geometry of the double bond (cis or trans) is preserved in the newly formed isoxazolidine ring. wikipedia.orgwhiterose.ac.uk When new stereocenters are formed, diastereoselectivity (e.g., endo vs. exo products) becomes important. This selectivity is influenced by steric hindrance and secondary orbital interactions in the transition state. whiterose.ac.uk In intramolecular versions of the reaction, the tether connecting the nitrone and alkene can significantly control both regio- and stereoselectivity. rsc.orgnih.gov

To improve reaction rates, yields, and selectivity, various catalytic strategies have been developed for nitrone-alkene cycloadditions. rsc.org These methods are particularly valuable for controlling the enantioselectivity of the reaction, producing optically active isoxazolidines. rsc.org Catalysts can activate either the nitrone or the alkene, thereby lowering the activation energy of the reaction.

Lewis acids are effective catalysts for [3+2] cycloadditions, especially in inverse electron-demand reactions involving electron-rich alkenes. acs.orgnih.gov The Lewis acid coordinates to the oxygen atom of the nitrone, which lowers the energy of the nitrone's LUMO. rsc.orgacs.orgrsc.org This enhanced electrophilicity of the nitrone accelerates its reaction with the nucleophilic alkene. researchgate.net

The coordination of the Lewis acid creates a more rigid and organized transition state, which can significantly enhance diastereoselectivity. researchgate.net For instance, the use of AlMe₃ as a catalyst can increase the reaction rate at ambient temperature, and chiral Lewis acids, such as those derived from BINOL ligands (e.g., 3,3'-diaryl-BINOL-AlMe complexes), have been shown to induce high levels of both diastereoselectivity and enantioselectivity in reactions between aromatic nitrones and vinyl ethers, often favoring the exo-diastereomer. acs.orgacs.org The choice of Lewis acid can even reverse the regioselectivity of the cycloaddition in certain cases. researchgate.net

CatalystEffect on Nitrone-Alkene CycloadditionReference
NoneRequires higher temperatures (e.g., 50 °C) acs.org
AlMe₃Reaction proceeds at ambient temperature, rate increases acs.org
Chiral BINOL-AlMe complexesHigh diastereo- and enantioselectivity, favors exo product acs.orgnih.gov
Ti(OiPr)₂Cl₂Can reverse regioselectivity compared to uncatalyzed reaction researchgate.net

Transition metal complexes have also emerged as powerful catalysts for mediating nitrone cycloadditions. acs.org Various metals, including nickel, copper, and palladium, have been successfully employed. rsc.orgacs.orgnih.gov These catalysts can offer unique reactivity and selectivity profiles compared to traditional Lewis acids.

For example, chiral bisoxazoline (BOX) ligands complexed with metal salts like Ni(ClO₄)₂ have been developed as effective Lewis acid catalysts for these reactions. rsc.org Similarly, copper(II) complexes with chiral amino acid-derived ligands have been shown to catalyze highly enantioselective cycloadditions of nitrones. acs.org These metal-mediated processes often involve coordination of the catalyst to the reactants, facilitating a highly organized transition state that allows for precise stereochemical control. researchgate.net

The [3+2] cycloaddition of nitrones is a versatile reaction with a broad substrate scope. A wide variety of nitrones can be employed, including those with C-aryl, C-alkyl, N-aryl, and N-alkyl substituents (such as the N-benzyl group in the precursor to this compound). researchgate.netresearchgate.netjst.go.jp Similarly, the reaction accommodates a diverse range of olefinic dipolarophiles, from electron-rich alkenes like vinyl ethers to electron-deficient ones like acrylates, although the reaction conditions and regiochemical outcomes will differ based on the electronic nature of the alkene. wikipedia.orgrsc.org

The synthetic utility of the resulting isoxazolidines is extensive. acs.org The N-O bond within the isoxazolidine ring is relatively weak and can be readily cleaved via reductive methods (e.g., hydrogenolysis). wikipedia.org This cleavage unmasks a 1,3-amino alcohol functionality, which is a key structural motif in numerous natural products and pharmaceuticals. wikipedia.orgmdpi.com This makes the nitrone cycloaddition a strategic step in the synthesis of complex target molecules. organicreactions.org

ReactantExamples of Tolerated Substituents/Types
Nitrone C-Aryl, C-Alkyl, C-H; N-Benzyl, N-Methyl, N-Phenyl; Cyclic and Acyclic
Olefinic Dipolarophile Electron-Rich: Vinyl ethers, EnaminesElectron-Poor: Acrylates, AcrylonitrileUnactivated: Terminal and Internal Alkenes

Catalytic Strategies for Enhanced Cycloaddition Efficiency

Alternative Synthetic Routes to the this compound Core Structure

Beyond the classical 1,3-dipolar cycloaddition, alternative and novel strategies have been developed to assemble the isoxazolidine framework. These methods provide alternative retrosynthetic disconnections and can offer advantages in terms of substrate scope, stereocontrol, and reaction conditions.

One logical approach to the synthesis of this compound involves the N-alkylation of a pre-existing 5-ethoxyisoxazolidine. This method is predicated on the availability of the N-unsubstituted isoxazolidine core, which can then be functionalized with a benzyl (B1604629) group. The nitrogen atom in the isoxazolidine ring acts as a nucleophile, reacting with an appropriate electrophile, such as benzyl bromide or a related benzylating agent.

The general reaction scheme for this approach is as follows:

5-Ethoxyisoxazolidine + Benzylating Agent → this compound

The success of this strategy hinges on the stability of the starting 5-ethoxyisoxazolidine under the reaction conditions and the chemoselectivity of the N-alkylation process. The reaction is typically carried out in the presence of a base to deprotonate the nitrogen atom, thereby increasing its nucleophilicity. The choice of base and solvent is crucial to avoid side reactions, such as ring opening or elimination.

Reactant 1 Reactant 2 Reagents Product Yield
IsoxazolidineBenzyl bromideK₂CO₃, CH₃CNN-BenzylisoxazolidineGood
3-PhenylisoxazolidineBenzyl chlorideNaH, DMF2-Benzyl-3-phenylisoxazolidineModerate
5-MethylisoxazolidineBenzyl tosylateEt₃N, CH₂Cl₂2-Benzyl-5-methylisoxazolidineHigh

This table represents typical conditions for N-alkylation of isoxazolidine derivatives based on general organic synthesis principles.

Recent advances in synthetic methodology have introduced innovative cyclization strategies for the construction of the isoxazolidine ring, which could be adapted for the synthesis of this compound. These methods often involve intramolecular reactions of specifically designed acyclic precursors.

One such novel approach is the intramolecular N-O bond formation. nih.gov This strategy involves the synthesis of a precursor molecule containing both a nucleophilic nitrogen and an electrophilic oxygen (or a precursor to it), separated by a suitable carbon chain. nih.gov Upon activation, the nitrogen attacks the oxygen, leading to the formation of the isoxazolidine ring.

For the synthesis of this compound, a potential precursor could be a substituted 3-aminopropyl derivative. The general transformation is depicted below:

Acyclic Precursor → this compound

The key to this approach is the strategic placement of the benzyl group on the nitrogen and the ethoxy group at the appropriate position on the carbon backbone of the acyclic precursor to ensure the desired regiochemistry in the final cyclized product.

Another emerging strategy involves the palladium-mediated cyclization of unsaturated hydroxylamines. bohrium.com This method has been shown to be effective for the synthesis of various isoxazolidine derivatives. bohrium.com The reaction typically involves an intramolecular aminopalladation or related process, followed by reductive elimination to form the N-O bond.

Strategy Key Precursor Typical Catalyst/Reagent Advantage
Intramolecular N-O Bond FormationSubstituted 3-(benzyloxyamino)propan-1-ol derivativeActivating agent for the hydroxyl groupHigh degree of control over substitution pattern
Palladium-Mediated CyclizationUnsaturated N-benzylhydroxylaminePd(OAc)₂, PPh₃Mild reaction conditions
Gold-Catalyzed CycloadditionVinyldiazo carbonyl compounds and nitrosoarenesGold catalystAccess to highly functionalized isoxazolidines

This table summarizes novel cyclization strategies that could be conceptually applied to the synthesis of the this compound core structure.

Reactivity and Chemical Transformations of 2 Benzyl 5 Ethoxyisoxazolidine

Ring-Opening Reactions of the Isoxazolidine (B1194047) Heterocycle

The principal chemical transformation of 2-benzyl-5-ethoxyisoxazolidine involves the opening of the five-membered ring. This is most commonly achieved through the cleavage of the labile N-O bond, which serves as a gateway to linear, functionalized molecules such as β-amino alcohols and β-amino acids. The specific products obtained are highly dependent on the reagents and reaction conditions employed.

Reductive ring-opening is the most extensively studied transformation of isoxazolidines. This process typically involves the cleavage of the N-O bond to afford a 1,3-amino alcohol derivative. The presence of the N-benzyl group introduces a secondary reaction pathway: the hydrogenolysis of the N-C(benzyl) bond. The selectivity between these two pathways is a key consideration in synthetic design.

Catalytic hydrogenation is a common method for the reductive cleavage of isoxazolidines. The choice of catalyst and conditions can significantly influence the product distribution.

Palladium on Carbon (Pd/C): Hydrogenation with Pd/C is a standard method for N-O bond cleavage. For this compound, this reaction is expected to cleave the N-O bond to yield N-benzyl-3-amino-1-propanol, where the ethoxy group at C5 is ultimately reduced to a hydroxyl group. However, Pd/C is also a highly effective catalyst for the hydrogenolysis of benzylamines. researchgate.netresearchgate.net Consequently, a potential side reaction or subsequent transformation is the cleavage of the N-benzyl group. Depending on the reaction conditions (e.g., hydrogen pressure, temperature, solvent), the reaction can lead to the partially debenzylated amino alcohol or the fully deprotected 3-amino-1-propanol. Careful selection of catalyst type and reaction parameters is crucial to achieve selectivity. researchgate.netresearchgate.net

Raney Nickel (Raney-Ni): Raney-Ni is another powerful catalyst for the reduction of various functional groups, including the N-O bond in isoxazolidines. rroij.com It is often used for hydrogenolysis and desulfurization reactions. nih.govrsc.orgdocumentsdelivered.com In the case of this compound, Raney-Ni is expected to effectively cleave the N-O bond. In some systems, particularly those resistant to other catalysts, Raney-Ni combined with additives like AlCl₃ in aqueous methanol (B129727) has proven to be highly effective for cleaving the isoxazoline (B3343090) ring. beilstein-journals.org This combination mediates N-O bond cleavage followed by hydrolysis of the resulting imine intermediate.

CatalystTypical ConditionsExpected Major Product(s)Notes
Pd/C H₂ (1-10 bar), MeOH or EtOH, rtN-Benzyl-3-amino-1-propanolPotential for over-reduction to 3-amino-1-propanol via N-debenzylation. researchgate.netresearchgate.net
Raney-Ni H₂ (1-50 bar), EtOH, rt - 50°CN-Benzyl-3-amino-1-propanolHighly active catalyst; can also promote N-debenzylation. rroij.comnih.gov
Raney-Ni/AlCl₃ MeOH/H₂O, rtN-Benzyl-3-amino-1-propanolEffective for stubborn substrates, proceeds via N-O cleavage and hydrolysis. beilstein-journals.org

To avoid the complications of catalytic N-debenzylation and to achieve milder reaction conditions, various chemical reducing agents are employed for the chemoselective cleavage of the N-O bond.

Common reagents for this transformation include:

Lithium Aluminium Hydride (LiAlH₄): A powerful reducing agent capable of cleaving the N-O bond to furnish the corresponding N-benzyl amino alcohol.

Samarium Diiodide (SmI₂): A single-electron transfer reagent that is particularly effective for the reductive cleavage of N-O bonds under mild conditions. wustl.edu

Zinc in Acetic Acid (Zn/AcOH): A classic method for reducing isoxazolines and isoxazolidines to γ-amino alcohols.

Molybdenum Hexacarbonyl (Mo(CO)₆): This reagent has been used for the cleavage of the N-O bond in certain isoxazoline systems. beilstein-journals.org

These reagents primarily target the weakest bond in the heterocycle, the N-O bond, while typically leaving the more robust N-benzyl group intact, thus offering a higher degree of chemoselectivity compared to some catalytic hydrogenation methods. beilstein-journals.orgnih.gov

ReagentTypical ConditionsExpected ProductSelectivity Profile
LiAlH₄ THF or Et₂O, 0°C to refluxN-Benzyl-3-amino-1-propanolPrimarily N-O bond cleavage.
SmI₂ THF, MeOH (proton source), rtN-Benzyl-3-amino-1-propanolMild and selective for N-O bond cleavage. wustl.edu
Zn/AcOH rt to 50°CN-Benzyl-3-amino-1-propanolClassic method, generally selective for N-O cleavage.

While reductive cleavage is more common, the isoxazolidine ring can, in principle, serve as a masked β-amino acid. The transformation of this compound into a β-amino acid ester is a more complex process that would require an oxidative ring cleavage. Direct, single-step oxidative methods for this specific substrate are not well-documented. However, a plausible multi-step strategy can be inferred from the chemistry of related isoxazolidin-5-ones. In such a sequence, the 5-ethoxy group would first be hydrolyzed to a 5-hydroxy group, which exists in equilibrium with the open-chain aldehyde. This intermediate could then be oxidized to the corresponding carboxylic acid, yielding N-benzyl-β-alanine. Subsequent esterification would provide the desired β-amino acid ester.

A related strategy involves the alcoholysis of N-substituted isoxazolidin-5-ones, which opens the ring to form a β-amino ester directly. This product can then undergo N-O bond cleavage to yield the final β-amino acid derivative. While the starting material is different, this demonstrates the utility of the isoxazolidine core as a precursor to β-amino acids. researchgate.net

The isoxazolidine ring can undergo fragmentation or rearrangement reactions under specific conditions, often promoted by heat, light, or acid/base catalysis. For this compound, these pathways are less common than reductive cleavage but represent potential alternative reactivities.

Lewis Acid-Mediated Fragmentation: Lewis acids can coordinate to either the nitrogen or oxygen atom, weakening the N-O bond and facilitating cleavage. This could potentially lead to fragmentation pathways that differ from standard reductions. For instance, cleavage of the C5-O bond could be promoted, leading to an iminium ion intermediate that could be trapped by nucleophiles.

Thermal Rearrangement: Heating isoxazolidines can induce homolytic cleavage of the weak N-O bond, generating a diradical intermediate. This intermediate can then undergo various rearrangements or fragmentations. The specific outcome would be highly dependent on the stability of the resulting radical species and the reaction conditions.

Photochemical Reactions: Photolysis can also provide the energy to cleave the N-O bond, initiating radical-based reaction cascades. documentsdelivered.com Such reactions could lead to complex rearrangements or fragmentations of the heterocyclic ring.

The cleavage of the N-O bond is the fundamental step that underpins the majority of the reactivity of this compound. The inherent weakness of this bond is attributed to the repulsion between the lone pairs of electrons on the adjacent nitrogen and oxygen atoms. This makes the bond susceptible to a variety of cleavage protocols.

Transition-metal-catalyzed reactions are particularly effective at promoting N-O bond cleavage. researchgate.net The mechanism often involves coordination of the metal to the nitrogen or oxygen atom, followed by oxidative addition into the N-O bond, which facilitates its rupture. The subsequent steps, whether reductive elimination or hydrolysis, determine the final product. The choice of metal, ligands, and additives can be used to control the reaction pathway and achieve the desired chemical transformation.

Reductive Ring-Opening for the Formation of β-Amino Alcohols and Related Nitrogenous Compounds

Derivatization and Functionalization of the Intact Isoxazolidine Ring System

The isoxazolidine ring, a saturated five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a versatile scaffold in organic synthesis. The reactivity of this compound allows for various transformations that maintain the core ring structure, enabling the introduction of diverse functionalities. These derivatizations are crucial for modifying the compound's properties and for its application as a building block in the synthesis of more complex molecules. The primary modes of such functionalization include nucleophilic substitution at the C-5 position, addition-elimination pathways, and electrophilic substitution on the N-benzyl group.

Nucleophilic Substitution Reactions

Nucleophilic substitution at the C-5 position of the isoxazolidine ring in this compound represents a key strategy for introducing a variety of substituents. The ethoxy group at this anomeric carbon is not an ideal leaving group. Therefore, its direct displacement by a nucleophile is generally not feasible under neutral conditions. Activation of the ethoxy group is typically required to facilitate its departure.

One common approach involves the use of a Lewis acid to coordinate with the oxygen atom of the ethoxy group, enhancing its leaving group ability. This activation generates a transient oxonium ion intermediate, which is then susceptible to attack by a nucleophile. A range of nucleophiles, including organometallic reagents, cyanides, and hydrides, can potentially be employed in this transformation. The stereochemical outcome of such reactions is dependent on the reaction conditions and the nature of the nucleophile.

While direct experimental data for this compound is limited in publicly accessible literature, analogous transformations have been reported for similar 5-alkoxyisoxazolidine systems. For instance, the displacement of a methoxy (B1213986) group from a related isoxazolidine has been achieved using Grignard reagents in the presence of a Lewis acid, leading to the formation of a new carbon-carbon bond at the C-5 position.

Below is an interactive data table summarizing plausible nucleophilic substitution reactions on a generic 2-benzyl-5-alkoxyisoxazolidine scaffold, based on known reactivity of similar heterocyclic systems.

EntryNucleophile (Nu-)Lewis Acid CatalystProduct at C-5Plausible Yield (%)
1AllyltrimethylsilaneTiCl4Allyl75-85
2Phenylmagnesium bromideBF3·OEt2Phenyl60-70
3Trimethylsilyl cyanideTMSOTfCyano80-90
4Lithium aluminum hydride-Hydrogen70-80

This data is illustrative and based on the reactivity of analogous compounds.

Addition-Elimination Transformations

Addition-elimination reactions provide another avenue for the functionalization of the this compound ring. This pathway typically involves the formation of an N-acyliminium ion intermediate. The generation of this reactive species can be initiated by the treatment of the isoxazolidine with a strong acid or a Lewis acid. Protonation or coordination of the Lewis acid to the ring oxygen facilitates the elimination of the ethoxy group, leading to the formation of a cyclic N-benzyliminium ion.

The scope of this reaction is broad, allowing for the synthesis of a diverse array of 5-substituted isoxazolidines. The diastereoselectivity of the nucleophilic addition to the iminium ion is often influenced by the stereochemistry of the starting isoxazolidine and the reaction conditions.

The following table illustrates potential addition-elimination transformations for a generic 2-benzyl-5-alkoxyisoxazolidine system.

EntryNucleophileAcid PromoterC-5 Substituted ProductPlausible Yield (%)
1Silyl enol ether of acetoneZnCl2Acetonyl65-75
2IndoleTFA3-Indolyl70-80
3FuranSc(OTf)32-Furyl60-70
4Diethyl malonateTi(OiPr)4Diethyl malonyl50-60

This data is illustrative and based on the reactivity of analogous N-acyliminium ion chemistry.

Electrophilic Aromatic Substitution on the Benzyl (B1604629) Moiety

The benzyl group attached to the nitrogen atom of the isoxazolidine ring is susceptible to electrophilic aromatic substitution, allowing for modification of the aromatic ring. The isoxazolidine ring, specifically the nitrogen atom, exerts an electronic influence on the attached benzyl group. Due to the electronegativity of the nitrogen and oxygen atoms within the ring, the 2-isoxazolidinyl group is expected to be electron-withdrawing by induction.

This electron-withdrawing nature deactivates the benzene (B151609) ring towards electrophilic attack compared to unsubstituted benzene. Consequently, harsher reaction conditions may be required to achieve substitution. Furthermore, the electron-withdrawing effect of the isoxazolidine substituent directs incoming electrophiles primarily to the meta-position of the benzene ring. This is because the carbocation intermediates formed during ortho and para attack are destabilized by the adjacent electron-withdrawing group, whereas the intermediate for meta attack is comparatively less destabilized. Some studies on similar N-heterocyclic substituents suggest that they can be considered ortho, meta-directors with a strong preference for the meta product. nih.gov

Common electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions can be performed on the benzyl group, leading to a range of substituted derivatives. The specific regioselectivity and yield will depend on the electrophile and the reaction conditions employed.

The table below provides expected outcomes for electrophilic aromatic substitution reactions on this compound.

EntryReactionReagentsMajor Product(s)Expected Yield (%)
1NitrationHNO3, H2SO42-(3-Nitrobenzyl)-5-ethoxyisoxazolidine70-80
2BrominationBr2, FeBr32-(3-Bromobenzyl)-5-ethoxyisoxazolidine65-75
3SulfonationFuming H2SO43-((5-Ethoxyisoxazolidin-2-yl)methyl)benzenesulfonic acid80-90
4Friedel-Crafts AcylationCH3COCl, AlCl31-(3-((5-Ethoxyisoxazolidin-2-yl)methyl)phenyl)ethan-1-one50-60

This data is predictive and based on established principles of electrophilic aromatic substitution.

Stereochemical Aspects in 2 Benzyl 5 Ethoxyisoxazolidine Chemistry

Diastereoselectivity in Isoxazolidine (B1194047) Formation and Transformation

The principal route to the 2-benzyl-5-ethoxyisoxazolidine core is the 1,3-dipolar cycloaddition reaction between an N-benzylnitrone and ethyl vinyl ether. This reaction creates a new stereocenter at the C5 position, and the facial selectivity of the approach of the dipolarophile (ethyl vinyl ether) to the nitrone dipole determines the resulting diastereomeric outcome. When the nitrone itself possesses stereogenic centers, the formation of diastereomers is a key consideration.

The diastereoselectivity of this cycloaddition is influenced by several factors, including the substitution pattern of the nitrone, the reaction conditions (temperature, solvent), and the presence of Lewis acid catalysts. Generally, the transition state that minimizes steric interactions is favored. For the reaction between an achiral N-benzylnitrone and ethyl vinyl ether, two enantiomers are formed. However, if the benzyl (B1604629) group or another part of the nitrone is chiral, diastereomers will be produced.

Research in the broader field of 1,3-dipolar cycloadditions has shown that the use of chiral auxiliaries on the nitrone can lead to high levels of diastereoselectivity. While specific studies focusing solely on this compound are not extensively documented, analogous systems provide valuable insights. For instance, the cycloaddition of nitrones derived from chiral aldehydes or hydroxylamines with vinyl ethers often proceeds with a high degree of facial selectivity, leading to a preponderance of one diastereomer.

The transformation of the isoxazolidine ring can also be subject to diastereoselective control. For example, reactions at a substituent on the isoxazolidine ring can be influenced by the stereochemistry of the ring itself, directing the approach of reagents to a specific face of the molecule.

Table 1: Illustrative Diastereoselectivity in the 1,3-Dipolar Cycloaddition of N-Benzylnitrone Derivatives with Vinyl Ethers

Nitrone DerivativeDipolarophileCatalyst/ConditionsDiastereomeric Ratio (endo/exo)
N-benzylnitroneEthyl vinyl etherThermal, Toluene, 80°CNot specified
C-phenyl-N-benzylnitrone2,3-DihydrofuranMg(ClO4)2>95:5
N-benzyl-C-(alkoxycarbonyl)nitroneStyrene (B11656)Yb(OTf)385:15

Enantioselective Approaches for Chiral this compound Synthesis

The synthesis of enantiomerically enriched this compound is of significant interest for applications where specific stereoisomers are required. The primary strategy to achieve this is through asymmetric catalysis of the 1,3-dipolar cycloaddition reaction. This involves the use of a chiral catalyst that can differentiate between the two enantiotopic faces of the nitrone or the dipolarophile, leading to the preferential formation of one enantiomer of the product.

Chiral Lewis acids have emerged as powerful catalysts for enantioselective 1,3-dipolar cycloadditions. Complexes of metals such as copper, zinc, magnesium, and rare-earth elements with chiral ligands can effectively control the stereochemical outcome. Bis(oxazoline) (BOX) ligands, in particular, have shown considerable success in promoting highly enantioselective cycloadditions of nitrones.

For the synthesis of chiral this compound, a hypothetical enantioselective approach would involve the reaction of N-benzylnitrone with ethyl vinyl ether in the presence of a chiral Lewis acid catalyst. The catalyst would coordinate to the nitrone, creating a chiral environment that directs the approach of the ethyl vinyl ether from a specific face, resulting in a high enantiomeric excess (ee) of one of the product enantiomers.

While specific data for the enantioselective synthesis of this compound is scarce, the general applicability of this methodology is well-established for a wide range of nitrones and dipolarophiles.

Table 2: Representative Enantioselective 1,3-Dipolar Cycloadditions of Nitrones with Alkenes Catalyzed by Chiral Lewis Acids

NitroneAlkeneChiral Catalyst SystemEnantiomeric Excess (ee)
N,C-Diphenylnitrone3-(2-Alkenoyl)-2-oxazolidinoneNi(II)-bis(oxazoline)up to 98%
N-Benzyl-C-phenylnitroneMethyl acrylate (B77674)Cu(II)-BOXup to 95%
N-MethylnitroneEthyl vinyl etherYb(OTf)3-chiral ligandup to 90%

Note: This table provides examples from the broader literature on enantioselective isoxazolidine synthesis to highlight the potential for synthesizing chiral this compound.

Mechanistic and Computational Investigations of 2 Benzyl 5 Ethoxyisoxazolidine Reactions

Elucidation of Reaction Mechanisms in Cycloaddition Processes

The formation of 2-benzyl-5-ethoxyisoxazolidine occurs via a 1,3-dipolar cycloaddition between an N-benzyl nitrone and ethyl vinyl ether. The mechanism of this reaction has been a subject of detailed investigation, focusing on its concerted or stepwise nature, as well as the factors governing its regioselectivity and stereoselectivity.

The 1,3-dipolar cycloaddition is a powerful tool for the synthesis of five-membered heterocycles. researchgate.net The reaction between a nitrone and an alkene can, in principle, proceed through a concerted mechanism, where the two new single bonds are formed simultaneously, or a stepwise mechanism involving a diradical or zwitterionic intermediate. Quantum-mechanical calculations have largely supported a concerted mechanism for many 1,3-dipolar cycloadditions. researchgate.net However, computational studies on the reaction of nitrones with certain dipolarophiles have suggested that a stepwise mechanism can be operative, particularly with polar solvents that can stabilize charged intermediates. acs.org For the reaction of an N-benzyl nitrone with an electron-rich alkene like ethyl vinyl ether, the concerted pathway is generally favored. researchgate.netresearchgate.net

The regioselectivity of the cycloaddition, which leads to the formation of the 5-ethoxy isomer rather than the 4-ethoxy isomer, is rationalized by Frontier Molecular Orbital (FMO) theory. wikipedia.org According to this theory, the reaction is controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. In the case of an N-benzyl nitrone and ethyl vinyl ether, the dominant interaction is between the HOMO of the electron-rich ethyl vinyl ether and the LUMO of the nitrone. The orbital coefficients of the interacting atoms determine the regiochemical outcome. The larger coefficient on the terminal carbon of the ethyl vinyl ether HOMO interacts with the larger coefficient on the carbon of the nitrone LUMO, leading to the formation of the 5-substituted isoxazolidine (B1194047). wikipedia.org

Stereoselectivity in these cycloadditions can also be influenced by the geometry of the reactants and the presence of chiral catalysts. While the cycloaddition of a simple N-benzyl nitrone to ethyl vinyl ether does not create a chiral center at the 2-position, the relative stereochemistry of the substituents on the isoxazolidine ring is an important aspect.

Detailed Mechanistic Studies of Ring-Opening Reactions

The isoxazolidine ring, while stable, can undergo ring-opening reactions under various conditions, providing a pathway to diverse functionalized molecules. The most common ring-opening process for isoxazolidines involves the reductive cleavage of the relatively weak N-O bond. nih.gov This transformation is of significant synthetic utility as it unmasks a 1,3-amino alcohol functionality.

Common methods for the reductive N-O bond cleavage include catalytic hydrogenation, often using reagents like Raney nickel, or reduction with chemical reducing agents such as zinc in acetic acid or molybdenum hexacarbonyl. nih.govnih.gov The mechanism of catalytic hydrogenation involves the adsorption of the isoxazolidine onto the catalyst surface, followed by the hydrogenolysis of the N-O bond.

The regioselectivity of the ring-opening can be influenced by the substituents on the isoxazolidine ring. In the case of this compound, reductive cleavage of the N-O bond would be expected to yield the corresponding 1,3-amino alcohol derivative.

Acid-catalyzed ring-opening of isoxazolidines is also possible, though less common than reductive cleavage. The mechanism would likely involve protonation of the nitrogen or oxygen atom, followed by nucleophilic attack, leading to ring cleavage. The stability of the this compound ring towards thermal decomposition is generally high, though high temperatures can lead to fragmentation pathways.

Theoretical Calculations and Molecular Modeling for Reactivity and Selectivity Prediction

Computational chemistry has become an indispensable tool for predicting the reactivity and selectivity of chemical reactions, including the 1,3-dipolar cycloaddition to form isoxazolidines. Density Functional Theory (DFT) calculations are widely used to model the transition states of these reactions and to determine the activation energies for different pathways.

For the reaction between an N-benzyl nitrone and ethyl vinyl ether, DFT calculations can be used to:

Confirm the concerted nature of the mechanism: By locating the transition state and performing an intrinsic reaction coordinate (IRC) analysis, it can be confirmed that the reaction proceeds in a single step.

Predict the regioselectivity: The activation energies for the formation of the 5-ethoxy and 4-ethoxy isomers can be calculated, with the lower activation energy corresponding to the major product. These calculations typically align with the predictions of FMO theory.

Analyze the stereoselectivity: The energies of the endo and exo transition states can be calculated to predict the diastereoselectivity of the reaction.

The distortion/interaction model is another computational approach used to predict the reactivity of cycloaddition reactions. acs.org This model separates the activation energy into two components: the energy required to distort the reactants into their transition state geometries and the interaction energy between the distorted reactants. This model has been successfully applied to predict the relative reactivities of nitrones in bioorthogonal cycloaddition reactions. acs.org

Molecular modeling can also be employed to study the conformational preferences of this compound and to understand how its structure influences its reactivity in subsequent reactions.

Kinetic Analysis of Key Transformation Pathways

The kinetic analysis of the formation of this compound provides quantitative information about the reaction rate and the factors that influence it. The 1,3-dipolar cycloaddition of nitrones to alkenes generally follows second-order kinetics, with the rate being dependent on the concentrations of both the nitrone and the alkene. nih.gov

The rate constants for nitrone cycloadditions are sensitive to the electronic properties of both the nitrone and the dipolarophile. Electron-donating groups on the dipolarophile, such as the ethoxy group in ethyl vinyl ether, generally accelerate the reaction with electron-deficient nitrones. Conversely, electron-withdrawing groups on the nitrone can also increase the reaction rate. acs.org

Kinetic studies of the ring-opening reactions of isoxazolidines are less common. The rate of reductive N-O bond cleavage would depend on the specific reducing agent used and the reaction conditions. Time-kill kinetics assays have been used to study the bacteriostatic effects of some isoxazolidine derivatives, which indirectly provides information about the rate at which they undergo transformations to exert their biological activity. researchgate.netresearchgate.net

Applications of 2 Benzyl 5 Ethoxyisoxazolidine As a Versatile Synthetic Intermediate

Building Block for the Construction of Complex Heterocyclic Structures

The isoxazolidine (B1194047) ring system inherent in 2-benzyl-5-ethoxyisoxazolidine serves as a latent 1,3-amino alcohol synthon, which can be unmasked under various reductive conditions. This reactivity is instrumental in its application as a cornerstone for the synthesis of more elaborate heterocyclic frameworks. The N-benzyl group provides stability and influences the stereochemical outcome of reactions, while the 5-ethoxy group can act as a leaving group or be retained in the final product, adding another layer of synthetic versatility.

The cleavage of the N-O bond, typically achieved through catalytic hydrogenation, releases the masked functionalities, which can then participate in intramolecular cyclization reactions to form a variety of heterocyclic systems. For instance, by carefully choosing the substituents on a molecule derived from this compound, chemists can orchestrate the formation of piperidines, pyrrolidines, and other nitrogen-containing heterocycles with a high degree of stereocontrol. The inherent chirality of the isoxazolidine can be leveraged to produce enantiomerically enriched heterocyclic products, a critical aspect in the synthesis of bioactive molecules.

Starting Material AnalogueReaction ConditionsResulting HeterocycleStereoselectivity
Chiral Isoxazoline (B3343090)Catalytic Hydrogenation (e.g., H₂, Pd/C)Substituted PyrrolidineHigh
N-Substituted IsoxazolidineReductive Ring Opening followed by CyclizationPiperidine DerivativeDiastereoselective
Functionalized IsoxazolidineMulti-step sequence involving N-O bond cleavageComplex Indolizidine Alkaloid CoreHigh

Precursor to Polyfunctionalized Nitrogen-Containing Compounds

The reactivity of the isoxazolidine ring also allows for its conversion into a range of polyfunctionalized acyclic nitrogenous compounds. The ability to introduce substituents at various positions of the isoxazolidine ring prior to or after its synthesis makes this compound a flexible scaffold for accessing molecules with diverse functionalities.

A significant application of isoxazolidine derivatives lies in the synthesis of β-amino acids, which are crucial components of various natural products and peptidomimetics. The synthetic strategy generally involves the reductive opening of the isoxazolidine ring. Specifically, catalytic hydrogenation of isoxazolidines can lead to the formation of γ-amino alcohols, which are direct precursors to β-amino acids upon oxidation of the alcohol functionality.

The stereochemistry of the final β-amino acid is dictated by the stereocenters present in the starting isoxazolidine. This method provides a reliable pathway to access enantiomerically pure β-amino acids with diverse substitution patterns, which are otherwise challenging to synthesize. The N-benzyl group can be readily removed by hydrogenolysis, revealing the free amine of the β-amino acid.

Representative Transformation:

Isoxazolidine PrecursorKey Transformation StepsFinal Product
This compound derivative1. Reductive N-O bond cleavage (e.g., H₂, Raney Ni) 2. Oxidation of the resulting alcohol 3. Deprotection of the nitrogen atomSubstituted β-Amino Acid

Beyond β-amino acids, this compound can be utilized as a precursor to a wide range of amine scaffolds. The reductive cleavage of the N-O bond yields 1,3-amino alcohols, which are themselves versatile synthetic intermediates. These amino alcohols can be further functionalized at both the amino and hydroxyl groups to generate a library of diverse molecules. For example, the hydroxyl group can be converted into a good leaving group, allowing for the introduction of various nucleophiles, while the amine can be acylated, alkylated, or used in cyclization reactions. This flexibility allows for the creation of complex molecules with multiple functional groups and stereocenters, starting from a relatively simple precursor.

Role in the Formation of Fused and Bridged Ring Systems

The strategic use of this compound extends to the construction of intricate fused and bridged bicyclic and polycyclic ring systems. These complex architectures are prevalent in a multitude of biologically active natural products. The isoxazolidine moiety can be embedded within a larger molecule and then, at a later stage of the synthesis, its ring can be opened to trigger a cascade of reactions leading to the formation of the desired complex framework.

For instance, an intramolecular cycloaddition reaction can be employed to form a bicyclic system containing the isoxazolidine ring. Subsequent reductive cleavage of the N-O bond can then initiate a rearrangement or cyclization to furnish a bridged ring system. The stereochemical information embedded in the isoxazolidine intermediate is effectively transferred to the final complex product, highlighting the efficiency of this synthetic strategy.

Utility in the Diversification of Chemical Libraries via Synthetic Methodology

In the context of drug discovery and chemical biology, the generation of chemical libraries with high structural diversity is of paramount importance. This compound and its derivatives are excellent scaffolds for combinatorial synthesis and the creation of diverse molecular libraries. The isoxazolidine core can be readily functionalized at multiple positions, allowing for the introduction of a wide range of chemical appendages.

By employing parallel synthesis techniques, a large number of isoxazolidine analogues can be generated. Subsequent divergent transformations, such as the reductive ring opening followed by a variety of functionalization reactions, can rapidly lead to a vast collection of structurally diverse compounds. This approach enables the exploration of a larger chemical space in the search for new bioactive molecules. The reliability and stereocontrol offered by isoxazolidine chemistry make it an attractive platform for the generation of high-quality chemical libraries for high-throughput screening.

Future Research Directions and Outlook in 2 Benzyl 5 Ethoxyisoxazolidine Chemistry

Development of Novel Catalytic Systems for Green and Sustainable Synthesis

Future research will heavily gravitate towards aligning the synthesis of 2-Benzyl-5-ethoxyisoxazolidine with the principles of green chemistry. The conventional reliance on chlorinated solvents and stoichiometric reagents presents an opportunity for significant improvement. isef.net The goal is to develop catalytic systems that are not only efficient but also environmentally benign and economically viable.

Key research thrusts will include:

Water-Mediated Cycloadditions: Exploring water as a reaction medium is a primary objective. Aqueous environments can accelerate 1,3-dipolar cycloadditions due to hydrophobic effects and high solvent polarity, while drastically reducing the environmental impact. frontiersin.org

Recyclable Catalysts: The development of heterogeneous or reusable homogeneous catalysts is crucial. This includes ionic liquid/metal salt systems and organocatalysts that can be easily separated from the product and reused, minimizing waste and cost. mdpi.comrsc.org

Energy-Efficient Methodologies: Investigating alternative energy sources such as ultrasonic irradiation can lead to shorter reaction times and milder conditions, contributing to a more sustainable process. preprints.org Catalyst-free, one-pot, multi-component reactions also represent a highly atom-economical approach to synthesizing functionalized isoxazolidines. frontiersin.org

Table 1: Comparison of Potential Green Catalytic Systems for this compound Synthesis
Catalytic SystemPotential AdvantagesResearch FocusSupporting Evidence
Organocatalysis (e.g., Chiral Imidazolidinones)Metal-free, low toxicity, potential for asymmetric induction.Optimization of catalyst loading, solvent screening (including water), and recyclability. frontiersin.org
Lewis Acids in Aqueous Media (e.g., CAN, TiO₂)Enhanced reaction rates and selectivity; use of water as a green solvent.Screening of water-tolerant Lewis acids, pH control, and catalyst recovery. frontiersin.org
Ionic Liquid/Metal Salt SystemsHigh efficiency, potential for catalyst recycling, tunable properties.Designing task-specific ionic liquids that enhance reactivity and facilitate product separation. mdpi.com
Sonochemistry (Ultrasound-Assisted)Accelerated reaction rates, reduced energy consumption, improved yields.Investigating frequency and power effects on yield and selectivity; potential for solvent-free conditions. preprints.org

Exploration of Undiscovered Reactivity Modes and Transformations

The isoxazolidine (B1194047) ring is a versatile synthetic intermediate, yet its full reactive potential remains untapped. For this compound, future work should focus on leveraging the inherent functionalities—the labile N-O bond, the N-benzyl group, and the C5-ethoxy acetal (B89532) moiety—to access novel molecular architectures.

Potential areas of exploration include:

Novel Ring-Opening Reactions: Beyond the standard reductive N-O bond cleavage to yield γ-amino alcohols, research into acid- or Lewis acid-catalyzed rearrangements could be fruitful. The C5-ethoxy group could act as a reactive handle, potentially leading to ring expansion or fragmentation pathways that yield unique acyclic building blocks.

Functionalization of the Isoxazolidine Core: Developing methods for selective C-H activation at the C3 and C4 positions would allow for late-stage diversification of the scaffold, enabling the creation of compound libraries for biological screening.

Transformations of the N-Benzyl Group: While often used as a protecting group, the N-benzyl moiety could be involved in directed metallation or radical reactions to introduce functionality adjacent to the nitrogen atom.

Table 2: Prospective Reactivity Studies for this compound
Transformation TypeDescriptionPotential Product ClassSupporting Evidence
Lewis Acid-Mediated RearrangementTreatment with a Lewis acid (e.g., TiCl₄, BF₃·OEt₂) could activate the C5-ethoxy group and induce a skeletal rearrangement.Functionalized piperidines or acyclic amino aldehydes.General reactivity of acetals with Lewis acids.
Reductive N-O CleavageStandard cleavage using reagents like Zn/AcOH or H₂/Raney Ni to open the ring.3-Amino-1-ethoxy-3-phenylpropan-1-ol derivatives. mdpi.com
C4-Position Lithiation/FunctionalizationDirected deprotonation at the C4 position followed by trapping with an electrophile.4-Substituted-2-benzyl-5-ethoxyisoxazolidines.Known methods for heterocycle functionalization.
Oxidative N-DebenzylationRemoval of the benzyl (B1604629) group to reveal the secondary amine, allowing for further N-functionalization.5-Ethoxyisoxazolidine.Standard deprotection protocols.

Advanced Stereochemical Control and Asymmetric Synthesis Strategies

The creation of single-enantiomer drugs is a cornerstone of modern medicinal chemistry. For this compound, the C5 carbon is a stereocenter. Future research must focus on developing robust methods for controlling its absolute configuration during the key 1,3-dipolar cycloaddition step.

Promising strategies include:

Chiral Lewis Acid Catalysis: The use of chiral Lewis acids can coordinate to the nitrone or the vinyl ether, creating a chiral environment that directs the approach of the other reactant, leading to an enantiomerically enriched product. whiterose.ac.uk The coordination of Lewis acids like Eu(fod)₃ has been shown to improve selectivity in nitrone cycloadditions with vinyl ethers. jst.go.jp

Organocatalysis: Chiral amines or Brønsted acids can activate the reactants, offering a metal-free alternative for asymmetric synthesis. frontiersin.org This approach aligns well with green chemistry principles.

Substrate Control with Chiral Auxiliaries: Attaching a chiral auxiliary to either the nitrone or the dipolarophile is a classic but effective strategy. While not directly applicable to the parent reactants for this compound, this principle can guide the design of related asymmetric syntheses.

Table 3: Comparison of Asymmetric Synthesis Strategies
StrategyMechanismPotential AdvantagesChallenges for this specific compound
Chiral Lewis Acid CatalysisCoordination to the nitrone's oxygen, lowering the LUMO and creating a chiral pocket.High enantioselectivities, catalytic turnover, broad substrate scope.Catalyst loading, moisture sensitivity, cost of precious metals.
Asymmetric OrganocatalysisFormation of chiral iminium or hydrogen-bonding interactions to direct the cycloaddition.Metal-free, environmentally benign, stable to air and moisture.Achieving high enantioselectivity can be challenging; catalyst loading may be higher than with metals.
Chiral DipolarophileUse of a vinyl ether bearing a covalently attached and recoverable chiral auxiliary.Predictable stereochemical outcomes, high diastereoselectivity.Requires additional steps for auxiliary attachment and removal.

Integration into Automated Synthesis and Flow Chemistry Platforms

The transition from traditional batch processing to continuous flow and automated synthesis represents a paradigm shift in chemical manufacturing. unimi.it Applying these technologies to the synthesis of this compound could unlock significant advantages in terms of safety, scalability, and efficiency.

Future research in this area will involve:

Developing a Continuous Flow Process: The 1,3-dipolar cycloaddition can be adapted to a flow reactor. This allows for precise control over reaction time, temperature, and mixing, often leading to higher yields and purities. researchgate.net The use of high temperatures and pressures in sealed flow reactors can dramatically accelerate reactions. springerprofessional.de

Immobilized Catalysts: Designing a flow system with a packed-bed reactor containing an immobilized catalyst (e.g., a solid-supported Lewis acid or organocatalyst) would enable a truly continuous process where the product stream is free of catalyst, simplifying purification.

Automated Library Synthesis: Using automated synthesis platforms, the core this compound scaffold could be used as a starting point for creating a library of derivatives. merckmillipore.comresearchgate.net Automated systems can perform sequential reactions, purifications, and analyses, rapidly generating novel compounds for drug discovery programs. researchgate.netyoutube.com

Table 4: Batch vs. Flow Synthesis for this compound
ParameterTraditional Batch SynthesisContinuous Flow Synthesis
SafetyPotential for thermal runaway in large-scale exothermic reactions.Superior heat transfer and small reaction volumes minimize risks. researchgate.net
ScalabilityDifficult; requires re-optimization of parameters for larger vessels.Straightforward; achieved by running the system for a longer duration. researchgate.net
Reaction ControlLimited control over temperature gradients and mixing.Precise control over residence time, temperature, and pressure. springerprofessional.de
EfficiencyMay require longer reaction times and complex workup procedures.Often results in higher yields, reduced reaction times, and simplified purification. researchgate.net
IntegrationDifficult to integrate multiple reaction steps.Telescoping multiple reaction and purification steps into a single continuous process is feasible. researchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-benzyl-5-ethoxyisoxazolidine, and how do solvent systems influence yield?

  • Methodology : The synthesis of isoxazolidine derivatives typically involves cycloaddition reactions or functionalization of pre-existing heterocycles. For example, refluxing precursor compounds in acetic acid with acetic anhydride (45–50 minutes) followed by ethanol recrystallization has yielded structurally related isoxazolidines with ~74% efficiency . Solvent polarity and temperature are critical: polar aprotic solvents (e.g., THF/Et₃N mixtures) enhance reaction rates, while ethanol aids in purification by crystallizing impurities .

Q. How should researchers characterize the stability of this compound under varying pH conditions?

  • Methodology : Conduct accelerated stability studies using buffered solutions (pH 1–13) at 40°C for 30 days. Monitor degradation via HPLC-UV and LC-MS to identify breakdown products. Structural analogs like benzisoxazoles show pH-dependent hydrolysis at the isoxazole ring, suggesting similar susceptibility in ethoxy-substituted derivatives .

Q. What spectroscopic techniques are most reliable for confirming the structure of this compound?

  • Methodology : Combine ¹H/¹³C NMR (to confirm substituent positions and ethoxy-group integration), FT-IR (C-O-C stretching at ~1100 cm⁻¹), and high-resolution mass spectrometry (HRMS) for molecular formula validation. X-ray crystallography is recommended for resolving stereochemical ambiguities in the isoxazolidine ring .

Advanced Research Questions

Q. How can computational chemistry predict reactive sites in this compound for further functionalization?

  • Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and identify nucleophilic/electrophilic regions. For benzisoxazole analogs, the C-3 position is highly reactive due to electron deficiency, suggesting similar behavior in isoxazolidines .

Q. What strategies resolve contradictions in reported bioactivity data for isoxazolidine derivatives?

  • Methodology : Re-evaluate experimental conditions (e.g., cell lines, assay protocols) and purity (>95% by HPLC). For example, impurities in substituted benzisoxazoles have led to false-positive neuroleptic activity in earlier studies. Use orthogonal assays (e.g., in vitro enzyme inhibition vs. whole-cell models) to confirm specificity .

Q. How can reaction thermodynamics inform scalable synthesis of this compound?

  • Methodology : Calculate Gibbs free energy (ΔG) and activation energy (Eₐ) for key steps (e.g., cycloaddition) using calorimetry or computational models. For related compounds, Pd-catalyzed couplings (e.g., with bis(triphenylphosphine)palladium dichloride) reduce Eₐ by 15–20 kJ/mol, enabling milder conditions .

Data Contradiction Analysis

Q. Why do NMR spectra of this compound vary across studies?

  • Resolution : Solvent-induced shifts (e.g., CDCl₃ vs. DMSO-d₆) and dynamic effects (ring puckering in isoxazolidines) cause discrepancies. Use low-temperature NMR (-40°C) to slow conformational changes and assign peaks unambiguously .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.